In Vivo Biodistribution: Ischemic vs. Non-Ischemic Myocardium Targeting
In a murine model of myocardial ischemia-reperfusion injury, a Sumo-mCherry-CSTSMLKAC fusion protein was administered intravenously, and its biodistribution was quantified via ELISA [1]. The targeting peptide led to a significant increase in homing to the ischemic left ventricle compared to tissues from the non-ischemic left ventricle, as well as other major organs, with all comparisons achieving a p-value of less than 0.001 [1]. This indicates a high degree of selectivity for the pathological tissue of interest.
| Evidence Dimension | Tissue-specific accumulation of fusion protein (ELISA) |
|---|---|
| Target Compound Data | Significant increase in homing to ischemic left ventricle |
| Comparator Or Baseline | Non-ischemic left ventricle, right ventricle, lung, liver, spleen, skeletal muscle, brain |
| Quantified Difference | p < 0.001 for all comparisons |
| Conditions | Mouse model of myocardial ischemia-reperfusion injury; systemic intravenous injection; Sumo-mCherry-CSTSMLKAC fusion protein. |
Why This Matters
This demonstrates that CSTSMLKAC provides a statistically robust, quantifiable advantage for targeted delivery to damaged heart tissue over off-target organs, a critical factor for experimental design and minimizing systemic effects.
- [1] Kanki S, Jaalouk DE, Lee S, Yu AY, Gannon J, Lee RT. Identification of targeting peptides for ischemic myocardium by in vivo phage display. J Mol Cell Cardiol. 2011 May; 50(5):841-8. View Source
